molecular formula C17H24N4O B12717523 Imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one, 6-(cyclopropylmethyl)-8-(dimethylamino)-4,5,6,7-tetrahydro-5-methyl- CAS No. 257891-49-9

Imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one, 6-(cyclopropylmethyl)-8-(dimethylamino)-4,5,6,7-tetrahydro-5-methyl-

Cat. No.: B12717523
CAS No.: 257891-49-9
M. Wt: 300.4 g/mol
InChI Key: RUBAFHGANLAKEX-UHFFFAOYSA-N
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Description

Imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one, 6-(cyclopropylmethyl)-8-(dimethylamino)-4,5,6,7-tetrahydro-5-methyl- is a complex organic compound that belongs to the class of benzodiazepines This compound is characterized by its unique structure, which includes an imidazo ring fused to a benzodiazepine core

Preparation Methods

The synthesis of Imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one, 6-(cyclopropylmethyl)-8-(dimethylamino)-4,5,6,7-tetrahydro-5-methyl- involves several steps. The synthetic route typically starts with the preparation of the benzodiazepine core, followed by the introduction of the imidazo ring. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactions in batch or continuous flow reactors to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown potential as a biochemical probe for studying cellular processes.

    Medicine: It has been investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes. It can modulate the activity of these targets by binding to them and altering their function. The pathways involved in its effects may include signal transduction cascades, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one, 6-(cyclopropylmethyl)-8-(dimethylamino)-4,5,6,7-tetrahydro-5-methyl- can be compared with other benzodiazepine derivatives, such as diazepam and lorazepam. While these compounds share a similar core structure, the presence of the imidazo ring and specific substituents in the compound of interest confer unique properties, such as enhanced binding affinity or selectivity for certain targets. This uniqueness makes it a valuable compound for further research and development.

Properties

CAS No.

257891-49-9

Molecular Formula

C17H24N4O

Molecular Weight

300.4 g/mol

IUPAC Name

10-(cyclopropylmethyl)-7-(dimethylamino)-11-methyl-1,3,10-triazatricyclo[6.4.1.04,13]trideca-4(13),5,7-trien-2-one

InChI

InChI=1S/C17H24N4O/c1-11-8-21-16-13(10-20(11)9-12-4-5-12)15(19(2)3)7-6-14(16)18-17(21)22/h6-7,11-12H,4-5,8-10H2,1-3H3,(H,18,22)

InChI Key

RUBAFHGANLAKEX-UHFFFAOYSA-N

Canonical SMILES

CC1CN2C3=C(C=CC(=C3CN1CC4CC4)N(C)C)NC2=O

Origin of Product

United States

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